
Carnosifloside VI
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carnosifloside VI is a glycoside and a cucurbitacin.
科学的研究の応用
Cancer Therapeutics
Carnosifloside VI exhibits promising anticancer properties. Research indicates that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The compound has been shown to modulate signaling pathways associated with cell survival and apoptosis, including the inhibition of the PI3K/Akt pathway which is often activated in cancer cells .
- Case Studies : In vitro studies have demonstrated that treatment with this compound leads to a significant reduction in cell viability in breast and lung cancer cell lines. For instance, a study reported a dose-dependent decrease in cell proliferation when exposed to this compound, highlighting its potential as a chemotherapeutic agent .
Neuroprotective Effects
This compound has shown potential in protecting neuronal cells from damage associated with neurodegenerative diseases.
- Mechanism of Action : This compound exhibits antioxidant properties, which help mitigate oxidative stress—a key factor in neurodegeneration. It also enhances mitochondrial function and reduces apoptosis in neuronal cells .
- Case Studies : Animal models of Alzheimer's disease treated with this compound displayed improved cognitive function and reduced amyloid plaque formation. One study noted a significant decrease in β-amyloid levels in the brain following this compound treatment, suggesting its role in preventing Alzheimer's pathology .
Metabolic Disorders
This compound has been investigated for its effects on metabolic health, particularly concerning diabetes and obesity.
- Mechanism of Action : The compound appears to enhance insulin sensitivity and glucose uptake in muscle cells, potentially through modulation of the AMPK pathway .
- Case Studies : In diabetic animal models, administration of this compound resulted in lower blood glucose levels and improved lipid profiles. A notable study illustrated that diabetic rats treated with this compound had significantly reduced fasting blood glucose compared to controls .
Antioxidant Properties
The antioxidant capacity of this compound is one of its most significant attributes, contributing to its therapeutic effects across various conditions.
- Mechanism of Action : By scavenging free radicals and enhancing endogenous antioxidant defenses, this compound helps reduce oxidative damage to cells .
- Case Studies : Clinical trials have shown that supplementation with this compound can lead to decreased markers of oxidative stress in patients with chronic inflammatory conditions .
Formulation and Delivery
To enhance the bioavailability and efficacy of this compound, various drug delivery systems are being explored.
- Nanoparticle Systems : Research indicates that encapsulating this compound within nanoparticles can improve its stability and targeted delivery to specific tissues, such as tumors or inflamed areas .
- Clinical Implications : These advanced formulations are currently being tested for their effectiveness in clinical settings, aiming to improve therapeutic outcomes for patients undergoing treatment for cancer or metabolic disorders .
特性
CAS番号 |
109985-95-7 |
---|---|
分子式 |
C48H80O18 |
分子量 |
945.1 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(E,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C48H80O18/c1-22(20-61-42-40(59)38(57)35(54)29(65-42)21-62-43-39(58)36(55)33(52)27(18-49)63-43)9-8-10-23(2)24-15-16-46(5)30-13-11-25-26(48(30,7)31(51)17-47(24,46)6)12-14-32(45(25,3)4)66-44-41(60)37(56)34(53)28(19-50)64-44/h9,11,23-24,26-44,49-60H,8,10,12-21H2,1-7H3/b22-9+/t23-,24-,26-,27-,28-,29-,30+,31-,32+,33-,34-,35-,36+,37+,38+,39-,40-,41-,42-,43-,44+,46+,47-,48+/m1/s1 |
InChIキー |
WWDDJYHDZQBKBW-POHRRBMFSA-N |
SMILES |
CC(CCC=C(C)COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C |
異性体SMILES |
C[C@H](CC/C=C(\C)/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)C |
正規SMILES |
CC(CCC=C(C)COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C |
同義語 |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(6R)-6-[(3S,8S,9R,10S,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahy |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。